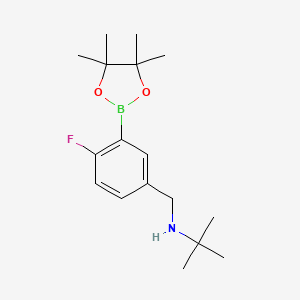

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of boronic acid pinacol esters often involves the use of these compounds as comonomers in radical copolymerization . For example, vinylboronic acid pinacol ester has been used as a comonomer in the synthesis of vinyl alcohol-styrene copolymers .Molecular Structure Analysis

The molecular structure of boronic acid pinacol esters typically includes a boron atom bonded to two oxygen atoms and a carbon atom . The carbon atom is part of a larger organic group .Chemical Reactions Analysis

Boronic acid pinacol esters are susceptible to hydrolysis, especially at physiological pH . The rate of this reaction is influenced by the substituents in the aromatic ring and the pH .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acid pinacol esters can vary widely depending on the specific compound. For example, vinylboronic acid pinacol ester has a refractive index of 1.4300 and a density of 0.908 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Vinyl Alcohol-Precursor Monomer in Radical Copolymerization

Overview: Vinylboronic acid pinacol ester (VBpin) serves as a valuable comonomer in radical copolymerization reactions. Specifically, it enables the synthesis of vinyl alcohol (VA)–styrene copolymers, a task that is challenging using the more common VA precursor monomer, vinyl acetate (VAc).

Details:Regio- and Stereoselective Synthesis of Trisubstituted Alkenes

Overview: VBpin plays a crucial role in the regio- and stereoselective synthesis of trisubstituted alkenes.

Details:These applications highlight the versatility and significance of 5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester in various chemical processes. Researchers continue to explore its potential in diverse contexts, making it an exciting compound for scientific investigation . If you have any further questions or need additional information, feel free to ask!

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Boronic acid pinacol ester compounds, to which this compound belongs, are significant reaction intermediates in organic synthesis . They have been widely used in carbon-carbon coupling and carbon heterocoupling reactions .

Mode of Action

The compound, being a boronic acid pinacol ester, is known to undergo protodeboronation . Protodeboronation is a process where the boronate ester is removed from the molecule, often resulting in the formation of new carbon-carbon bonds . This process is catalytic and involves a radical approach .

Biochemical Pathways

Boronic acid pinacol ester compounds are known to have many applications in carbon-carbon coupling and carbon heterocoupling reactions . These reactions are fundamental to various biochemical pathways, particularly those involving the synthesis of complex organic molecules.

Result of Action

Boronic acid pinacol ester compounds are known to have good biological activity and pharmacological effects . They have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .

Eigenschaften

IUPAC Name |

N-[[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-2-methylpropan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BFNO2/c1-15(2,3)20-11-12-8-9-14(19)13(10-12)18-21-16(4,5)17(6,7)22-18/h8-10,20H,11H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZYIVGIIXWWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CNC(C)(C)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(t-Butylaminomethyl)-2-fluorophenylboronic acid pinacol ester | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methylthiazolo[5,4-d]isoxazol-5-amine](/img/structure/B2845054.png)

![4-methyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B2845056.png)

![7-[(E)-But-2-enyl]-1-(2-methoxyethyl)-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2845057.png)

![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-phenylurea](/img/structure/B2845058.png)

![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-phenylacetamide](/img/structure/B2845062.png)

![N-(4-chlorophenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2845066.png)

![1-{[1,1'-biphenyl]-4-yloxy}-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol](/img/structure/B2845067.png)

![8-(3-(dimethylamino)propyl)-3-(2-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2845068.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2845072.png)